4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid

PYCR1 inhibition cancer metabolism proline biosynthesis

4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid (CAS 1000341-97-8), also referred to as 4,7-dibromo-5-azaindole-3-carboxylic acid, is a heterocyclic building block featuring a fused pyrrole-pyridine (5-azaindole) core with bromine atoms at the 4- and 7-positions and a carboxylic acid handle at the 3-position. With a molecular formula of C8H4Br2N2O2 and a molecular weight of 319.94 g/mol, this compound serves as a versatile intermediate for medicinal chemistry programs targeting kinase inhibition, particularly within the pyrrolo[3,2-c]pyridine scaffold class that has demonstrated activity against FMS kinase, PYCR1, and other therapeutic targets.

Molecular Formula C8H4Br2N2O2
Molecular Weight 319.94 g/mol
CAS No. 1000341-97-8
Cat. No. B1613800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
CAS1000341-97-8
Molecular FormulaC8H4Br2N2O2
Molecular Weight319.94 g/mol
Structural Identifiers
SMILESC1=C(C2=C(N1)C(=CN=C2Br)Br)C(=O)O
InChIInChI=1S/C8H4Br2N2O2/c9-4-2-12-7(10)5-3(8(13)14)1-11-6(4)5/h1-2,11H,(H,13,14)
InChIKeyINNJAXOQRDDVII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid (CAS 1000341-97-8) – Core Scaffold Overview for Procurement Decision-Making


4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid (CAS 1000341-97-8), also referred to as 4,7-dibromo-5-azaindole-3-carboxylic acid, is a heterocyclic building block featuring a fused pyrrole-pyridine (5-azaindole) core with bromine atoms at the 4- and 7-positions and a carboxylic acid handle at the 3-position [1]. With a molecular formula of C8H4Br2N2O2 and a molecular weight of 319.94 g/mol, this compound serves as a versatile intermediate for medicinal chemistry programs targeting kinase inhibition, particularly within the pyrrolo[3,2-c]pyridine scaffold class that has demonstrated activity against FMS kinase, PYCR1, and other therapeutic targets [2][3].

Why the 4,7-Dibromo-5-azaindole-3-carboxylic Acid Substitution Pattern Cannot Be Readily Interchanged with Mono-Halo or Unsubstituted Analogs


Within the pyrrolo[3,2-c]pyridine-3-carboxylic acid series, the number and position of halogen substituents directly control both molecular recognition properties (lipophilicity, hydrogen-bonding potential) and synthetic utility (cross-coupling site availability). Simple replacement of 4,7-dibromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid with its 4-bromo analog (CAS 1000341-79-6) or the unsubstituted parent (CAS 119248-43-0) results in quantifiable differences in target engagement potency, calculated lipophilicity, and the number of available diversification handles — each of which can alter downstream lead optimization trajectories [1]. The evidence items below quantify these differentiation axes.

Quantitative Differentiation Evidence: 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid vs. Closest Analogs


~7.7-Fold Superior PYCR1 Inhibitory Potency Over the 4-Bromo Mono-Halogen Analog in an Identical Biochemical Assay

In a head-to-head comparison using the same biochemical assay format, 4,7-dibromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid (CHEMBL4578387) inhibited human PYCR1 (pyrroline-5-carboxylate reductase 1) with an IC50 of 2.10 × 10⁴ nM (21 μM), whereas the 4-bromo mono-substituted analog (CHEMBL4551995) exhibited an IC50 of 1.61 × 10⁵ nM (161 μM) [1][2]. This represents an approximately 7.7-fold difference in potency conferred solely by the addition of the second bromine atom at the 7-position.

PYCR1 inhibition cancer metabolism proline biosynthesis

Stepwise Lipophilicity Increase: XLogP3 of 2.2 for 4,7-Dibromo vs. 1.5 for 4-Bromo vs. ~0.5 for Unsubstituted Parent

The computed XLogP3-AA value increases progressively across the halogenation series: the unsubstituted 1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid (CAS 119248-43-0) has a reported LogP of approximately 0.50, the 4-bromo analog (CAS 1000341-79-6) has an XLogP3-AA of 1.5, and the 4,7-dibromo compound (CAS 1000341-97-8) reaches an XLogP3-AA of 2.2 [1][2]. This 1.7-unit lipophilicity window over the unsubstituted parent provides tunable physicochemical properties without additional synthetic modification.

lipophilicity drug-likeness permeability

Dual Orthogonal Cross-Coupling Handles Enable Sequential Diversification Strategies Not Possible with Mono-Halogen or Unsubstituted Analogs

The 4,7-dibromo substitution pattern provides two chemically distinct aryl bromide sites on the 5-azaindole core — the C4 position (pyridine ring) and the C7 position (pyrrole ring) — enabling sequential orthogonal cross-coupling reactions (e.g., Suzuki–Miyaura, Buchwald–Hartwig, or Sonogashira) to introduce two different substituents in a controlled manner [1]. In contrast, the 4-bromo analog (CAS 1000341-79-6) offers only a single diversification site, and the unsubstituted parent (CAS 119248-43-0) requires initial halogenation before any cross-coupling can proceed. This is consistent with established medicinal chemistry strategies where the 5-azaindole scaffold is used to generate focused kinase inhibitor libraries [2].

sequential cross-coupling library synthesis SAR exploration

Availability as an ISO 17034-Certified Analytical Reference Standard to Support Drug Quality and Purity Assessment Workflows

4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid (CAS 1000341-97-8) is commercially available as a CATO analytical reference standard produced under ISO 17034 accreditation for reference material producers, with certified purity >97% [1]. This ISO-certified grade supports pharmaceutical impurity profiling and analytical method validation — a procurement-relevant differentiator because the 4-bromo analog (CAS 1000341-79-6) is also listed as a CATO standard, but the 4,7-dibromo variant's availability in this certified format means procurement teams can source a pre-qualified analytical standard for methods requiring the dibromo-specific retention time, mass spectrum, or calibration curve.

reference standard ISO 17034 pharmaceutical quality control

Pyrrolo[3,2-c]pyridine Scaffold Provenance in FMS Kinase Inhibitor Lead Optimization: Structural Context for the 4,7-Dibromo Core

Although 4,7-dibromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid itself has not been directly tested against FMS kinase in published studies, the pyrrolo[3,2-c]pyridine scaffold is the core of a well-characterized series of FMS (CSF-1R) kinase inhibitors. The most potent compounds in this class, such as compound 1r (IC50 = 30 nM against FMS; 3.2-fold more potent than lead KIST101029, IC50 = 96 nM), demonstrate that substitution at the 4-position of the pyrrolo[3,2-c]pyridine nucleus is critical for kinase affinity, while the 7-position can further modulate selectivity [1]. The 4,7-dibromo-3-carboxylic acid represents the key functionalized intermediate from which such substitution patterns can be elaborated, and the bromine atoms serve as synthetic handles for introducing the aryl/heteroaryl groups that drive potency and selectivity in this chemotype.

FMS kinase CSF-1R cancer inflammation

Optimal Research and Industrial Application Scenarios for 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic Acid


Fragment-Based Screening Against PYCR1 in Cancer Metabolism Programs

The 4,7-dibromo compound has demonstrated a measurable IC50 of 21 μM against human PYCR1, with ~7.7-fold greater potency than the 4-bromo analog (IC50 = 161 μM) in the same biochemical assay [1]. This differential makes it a preferred fragment hit for medicinal chemistry teams initiating structure-guided optimization of PYCR1 inhibitors targeting the proline biosynthesis pathway in cancer [2]. The carboxylic acid group also facilitates fragment elaboration via amide coupling.

Sequential Diversification Library Synthesis for Kinase Inhibitor Lead Generation

The two distinct aryl bromide handles at C4 and C7 permit sequential orthogonal cross-coupling reactions, enabling systematic exploration of substitution vectors known to influence kinase selectivity within the 5-azaindole scaffold class [1][2]. Research groups focused on FMS kinase, TrkA, or broader kinase panel screening can procure this single intermediate and generate diverse compound libraries in two synthetic steps, reducing overall synthesis time compared to iterative halogenation–coupling approaches starting from the unsubstituted parent.

Pharmaceutical Analytical Quality Control and Impurity Profiling

As an ISO 17034-certified reference standard (CATO, purity >97%), the 4,7-dibromo compound can serve as a qualified analytical standard for HPLC, LC-MS, or NMR methods used in drug impurity profiling and batch release testing [1]. Laboratories developing methods for azaindole-containing drug substances can use this certified reference material to establish system suitability, calibration, and retention time markers without the need for extensive in-house purification and characterization.

Physicochemical Property Tuning in Lead Optimization

With a computed XLogP3 of 2.2 — compared to 1.5 for the 4-bromo analog and ~0.5 for the unsubstituted parent — the 4,7-dibromo-3-carboxylic acid occupies a moderately lipophilic range that may be advantageous for programs balancing target potency with ADME properties [1][2]. The dibromo substitution pattern provides a baseline lipophilicity that can be modulated by subsequent cross-coupling to install polar or lipophilic groups, offering a defined starting point for multiparameter optimization.

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